8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid
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Overview
Description
8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a quinoline core substituted with a chloro group at the 8-position, an ethoxyphenyl group at the 2-position, and a carboxylic acid group at the 4-position. The molecular formula is C18H14ClNO3, and it has a molecular weight of 327.76 g/mol .
Mechanism of Action
Target of Action
Quinoline derivatives have been reported to have a wide range of biological and pharmaceutical activities . For instance, some quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of alkaline phosphatases .
Mode of Action
It’s known that quinoline derivatives interact with their targets in various ways, often leading to inhibition or modulation of the target’s function .
Biochemical Pathways
It’s known that quinoline derivatives can affect a variety of biochemical pathways, depending on their specific targets .
Result of Action
Some quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of alkaline phosphatases, suggesting that they may have significant effects at the molecular and cellular levels .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can significantly influence the action of pharmaceutical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the Friedländer synthesis, where an aromatic amine and a carbonyl compound undergo cyclization in the presence of an acid catalyst. The specific steps include:
Formation of the Quinoline Core: The reaction between 3-ethoxybenzaldehyde and 8-chloroaniline in the presence of a Lewis acid catalyst such as zinc chloride.
Introduction of the Carboxylic Acid Group: Oxidation of the intermediate product using oxidizing agents like potassium permanganate or chromium trioxide.
Purification: The final product is purified through recrystallization or chromatography techniques.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding quinoline derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, amines, thiols.
Major Products:
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for developing anti-malarial, anti-cancer, and anti-inflammatory agents.
Biological Research: Investigating its interactions with biological targets such as enzymes and receptors.
Industrial Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Quinoline-4-carboxylic acid: Lacks the chloro and ethoxyphenyl substitutions.
8-Chloroquinoline: Lacks the carboxylic acid and ethoxyphenyl substitutions.
2-(3-Ethoxyphenyl)quinoline: Lacks the chloro and carboxylic acid substitutions.
Uniqueness: 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the ethoxyphenyl group contributes to its lipophilicity and potential biological activity .
Properties
IUPAC Name |
8-chloro-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-2-23-12-6-3-5-11(9-12)16-10-14(18(21)22)13-7-4-8-15(19)17(13)20-16/h3-10H,2H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAGEXLXCWDYDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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